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Compound of Interest

Compound Name: 6-Bromophthalazin-1(2H)-one

Cat. No.: B1279473

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the
heterocyclic compound 6-Bromophthalazin-1(2H)-one. The information presented herein is
crucial for the unambiguous identification, characterization, and quality control of this
compound in research and development settings, particularly in the field of medicinal chemistry
and drug discovery.

Compound Overview

6-Bromophthalazin-1(2H)-one is a brominated derivative of the phthalazinone core structure.
Phthalazinone derivatives are a well-established class of heterocyclic compounds that have
garnered significant interest in medicinal chemistry due to their diverse pharmacological
activities. The introduction of a bromine atom at the 6-position can significantly influence the
molecule's physicochemical properties and biological activity, making it a valuable intermediate
for the synthesis of novel therapeutic agents.

Chemical Structure:
Molecular Formula: CsHsBrN20[1]

Molecular Weight: 225.04 g/mol [1]

Spectral Data Summary
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The following tables summarize the key spectral data obtained for 6-Bromophthalazin-1(2H)-
one.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Due to the absence of specific experimental data in the public domain, the following represents
predicted chemical shifts and multiplicities based on the analysis of structurally related
phthalazinone derivatives. These values serve as a guide for spectral interpretation.

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~11.5-125 brs 1H N-H
~8.2-84 d 1H Ar-H
~7.8-8.0 d 1H Ar-H
~7.6-7.8 dd 1H Ar-H

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Predicted chemical shifts based on analogous structures.

Chemical Shift (6, ppm) Assignment
~160 C=0

~145 Ar-C

~135 Ar-CH

~130 Ar-C

~128 Ar-CH

~125 Ar-CH

~120 Ar-C-Br

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1279473?utm_src=pdf-body
https://www.benchchem.com/product/b1279473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR (Infrared) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3200 - 3000 Medium, Broad N-H stretching

~3100 - 3000 Medium Aromatic C-H stretching
~1660 - 1640 Strong C=0 stretching (amide)

~1600 - 1450 Medium to Strong Aromatic C=C stretching
~1100 - 1000 Medium C-N stretching

~800 - 700 Strong C-Br stretching

MS (Mass Spectrometry)
m/z

Interpretation

[M]* molecular ion peak (presence of bromine
224/226 .
isotope pattern)

225/227 [M+H]* (observed in LC-MS)[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data of 6-
Bromophthalazin-1(2H)-one. Specific instrument parameters may need to be optimized.

Synthesis of 6-Bromophthalazin-1(2H)-one

A reported synthesis involves the reaction of 5-bromo-3-hydroxyisobenzofuran-1(3H)-one with
hydrazine monohydrate.[1]

Suspend 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 eq) in isopropanol.

Heat the suspension to 90 °C for 1.5 hours.

Add hydrazine monohydrate (2.0 eq) in portions.

After the reaction is complete, filter the resulting suspension.
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e Wash the filter cake with isopropanol to yield 6-bromophthalazin-1(2H)-one as a solid.[1]

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromophthalazin-1(2H)-one in a
suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in a 5 mm NMR tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

o Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative
accuracy for all carbon signals.

o Reference the spectrum to the solvent peak.

IR Spectroscopy

e Sample Preparation (Solid):

o KBr Pellet Method: Grind a small amount of 6-Bromophthalazin-1(2H)-one with dry
potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.
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o ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample
directly onto the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record the spectrum over the mid-infrared range (e.g., 4000-400 cm~1).

o Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and
subtract it from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 6-Bromophthalazin-1(2H)-one in a
suitable volatile solvent (e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:

o LC-MS (Liquid Chromatography-Mass Spectrometry): Introduce the sample solution via an
LC system to separate any impurities before ionization. Acquire the mass spectrum in
positive ion mode to observe the [M+H]* ion.

o Direct Infusion/Probe MS: Introduce the sample directly into the ion source. For El, this will
generate the molecular ion [M]* and characteristic fragment ions.

o Scan a mass range that includes the expected molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a
synthesized compound like 6-Bromophthalazin-1(2H)-one.
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Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

The spectral data and methodologies outlined in this guide provide a foundational framework
for the analysis of 6-Bromophthalazin-1(2H)-one. Accurate interpretation of tH NMR, 13C
NMR, IR, and MS spectra is essential for confirming the identity, structure, and purity of this
compound, which is a critical step in its application in drug discovery and development.
Researchers are encouraged to use the provided information as a reference and to adapt the
experimental protocols to their specific instrumentation and research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of 6-
Bromophthalazin-1(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279473#6-bromophthalazin-1-2h-one-spectral-data-
1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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